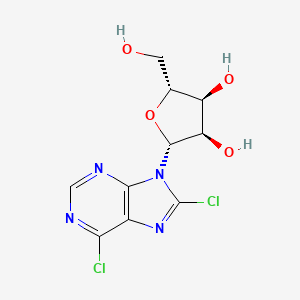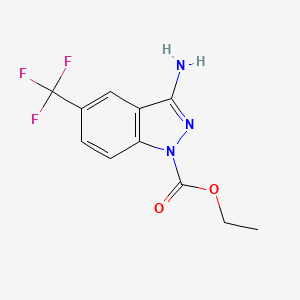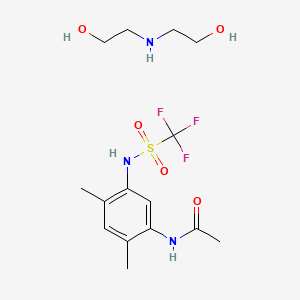
(1-Amino-2-phenylethyl)boronic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-2-phenylethyl)boronic acid;hydrochloride is a boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Boronic acids are known for their unique properties, including their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-phenylethyl)boronic acid;hydrochloride typically involves the reaction of phenylethylamine with boronic acid derivatives under controlled conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of boronic acid derivatives, including this compound, often involves large-scale reactions using automated systems to maintain consistency and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Amino-2-phenylethyl)boronic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura couplings.
Major Products: The major products formed from these reactions include various boronic esters, borates, and coupled organic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1-Amino-2-phenylethyl)boronic acid;hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (1-Amino-2-phenylethyl)boronic acid;hydrochloride exerts its effects involves its ability to act as a Lewis acid, forming complexes with Lewis bases such as hydroxide anions and electron-donating groups like nitrogen or oxygen . This property allows it to participate in various catalytic and binding processes, making it valuable in both chemical reactions and biological systems.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Another boronic acid derivative used in similar coupling reactions.
3-Aminophenylboronic acid: Used in Suzuki-Miyaura coupling and other applications.
Borinic acid derivatives: These compounds share similar properties but differ in their specific reactivity and applications.
Uniqueness: (1-Amino-2-phenylethyl)boronic acid;hydrochloride is unique due to its specific structure, which combines an amino group with a boronic acid moiety, allowing for versatile reactivity and applications in both organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H13BClNO2 |
|---|---|
Molekulargewicht |
201.46 g/mol |
IUPAC-Name |
(1-amino-2-phenylethyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H12BNO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,11-12H,6,10H2;1H |
InChI-Schlüssel |
ZAKAEFAPKXYCIL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(CC1=CC=CC=C1)N)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)






![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)




